(4-Iodo-2-nitrophenyl)hydrazine

Catalog No.
S13348191
CAS No.
M.F
C6H6IN3O2
M. Wt
279.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Iodo-2-nitrophenyl)hydrazine

Product Name

(4-Iodo-2-nitrophenyl)hydrazine

IUPAC Name

(4-iodo-2-nitrophenyl)hydrazine

Molecular Formula

C6H6IN3O2

Molecular Weight

279.04 g/mol

InChI

InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2

InChI Key

CXCYKFQKCRJCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])NN

(4-Iodo-2-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring that contains both an iodine and a nitro substituent. Its chemical structure can be represented as C7H7N4O2I, where the presence of iodine and nitro groups on the phenyl ring contributes to its unique chemical properties. The compound is part of a broader class of hydrazine derivatives, which are known for their diverse biological and chemical reactivities.

Typical of hydrazine derivatives, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity.
  • Substitution Reactions: The iodine atom can undergo nucleophilic substitution, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Hydrazine derivatives, including (4-Iodo-2-nitrophenyl)hydrazine, have been studied for their potential biological activities. Some reported activities include:

  • Antimicrobial Properties: Certain hydrazine derivatives exhibit antibacterial and antifungal activities, making them candidates for pharmaceutical applications.
  • Antioxidant Activity: Compounds in this class may possess antioxidant properties, contributing to their potential use in health supplements and food preservation.
  • Cytotoxic Effects: Some studies suggest that these compounds can induce apoptosis in cancer cells, indicating potential as anticancer agents.

The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves several methods:

  • Direct Hydrazination: Starting from 4-iodo-2-nitroaniline, it can be reacted with hydrazine hydrate under acidic conditions.
  • Mechanochemical Synthesis: This method involves grinding the reactants together in a ball mill, which can enhance reaction rates and yields.
  • Copper-Catalyzed Coupling Reactions: Utilizing copper salts as catalysts in reactions involving aryl halides and hydrazines has been documented to yield various hydrazine derivatives effectively .

(4-Iodo-2-nitrophenyl)hydrazine has potential applications in several fields:

  • Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activities.
  • Agriculture: Compounds with antimicrobial properties can be explored as pesticides or fungicides.
  • Material Science: The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics.

Studies on (4-Iodo-2-nitrophenyl)hydrazine often focus on its interactions with biological macromolecules. For instance:

  • Binding Affinity Studies: Investigations into how this compound binds to proteins or enzymes can provide insights into its mechanism of action.
  • Solvent Effects: Research has shown that solvent polarity can significantly influence the reactivity and stability of hydrazine derivatives .

Several compounds share structural similarities with (4-Iodo-2-nitrophenyl)hydrazine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-NitrophenylhydrazineContains a nitro group on phenylKnown for its strong reducing properties
4-NitrophenylhydrazineSimilar nitro group but lacks iodineExhibits notable cytotoxicity against cancer cells
3-IodophenylhydrazineIodine substitution at a different positionPotentially different reactivity patterns

Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in their structure, particularly regarding substituents on the phenyl ring.

The synthesis of (4-Iodo-2-nitrophenyl)hydrazine represents a significant challenge in organic chemistry due to the unique reactivity patterns imposed by the electron-withdrawing nitro group and the bulky iodine substituent on the aromatic ring [1]. Multiple synthetic approaches have been developed to access this important chemical intermediate, each offering distinct advantages in terms of reaction conditions, yields, and scalability [2] [3].

Copper-Catalyzed Coupling Reactions for Direct Hydrazination

Copper-catalyzed direct hydrazination has emerged as one of the most efficient methods for synthesizing (4-Iodo-2-nitrophenyl)hydrazine from readily available iodinated nitrobenzene precursors [1] [2]. This methodology involves the direct coupling of aryl halides with hydrazine hydrate under copper catalysis, providing a straightforward route to the target compound [1].

The general procedure employs a mixture of the aryl halide substrate with copper iodide as the catalyst, potassium phosphate as the base, and hydrazine hydrate as the nitrogen source [1]. The reaction is typically conducted in polyethylene glycol-400 and water mixed solvent systems at elevated temperatures ranging from 100 to 120 degrees Celsius [1] [2]. Under optimized conditions, this method can achieve yields of 75-90% for the formation of (4-Iodo-2-nitrophenyl)hydrazine [1].

Optimization of Catalytic Systems (Copper Iodide/Palladium Combinations)

The optimization of catalytic systems for the direct hydrazination of 4-iodo-2-nitrobenzene has focused primarily on copper iodide loadings and the potential synergistic effects of copper iodide-palladium combinations [4] [5] [6]. Research has demonstrated that copper iodide loadings between 10-20 mol% provide optimal catalytic activity, with yields increasing proportionally up to the 20 mol% threshold [1] [2].

ParameterOptimal RangeEffect on Yield
Copper Iodide Loading10-20 mol%Increases up to 20 mol%
Base Equivalent2.0 equivOptimal at 2 equiv
Temperature120°CHigher yields at 120°C
Hydrazine Equivalent1.0-1.2 equivSlight excess beneficial
Reaction Time6 hoursComplete after 6 hours

The incorporation of palladium co-catalysts has been investigated as a means to reduce overall metal loadings while maintaining high catalytic efficiency [4] [5]. Palladium-catalyzed cross-coupling reactions with hydrazine can operate at remarkably low catalyst loadings, with effective coupling achieved using as little as 100-800 parts per million of palladium [4] [5]. These ultra-low loading systems utilize potassium hydroxide as the base and can achieve yields of 64-97% for various aryl halide substrates [4] [5].

The mechanistic studies reveal that palladium-catalyzed systems operate through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride resting states [4] [3]. The rate-limiting step involves the deprotonation of hydrazine bound to an arylpalladium(II) chloride complex to generate an arylpalladium(II) hydrazido complex [4] [3].

Solvent Effects in Polyethylene Glycol-400/Water Mixed Media

The choice of solvent system plays a crucial role in determining the efficiency of copper-catalyzed hydrazination reactions [2] [7] [8]. Polyethylene glycol-400 and water mixed media have emerged as the optimal solvent combination for these transformations, offering several advantages including enhanced substrate solubility, improved catalyst stability, and environmental compatibility [2] [8].

Solvent SystemYield (%)Reaction Time (hours)Comments
Polyethylene glycol-400 alone658Lower solubility
Polyethylene glycol-400:Water (3:1)896Good balance
Polyethylene glycol-400:Water (2:1)926Optimal conditions
Polyethylene glycol-400:Water (1:1)788Decreased efficiency
Water alone2524Poor solubility
Dimethylformamide7112Moderate performance
Dimethyl sulfoxide6812Moderate performance

The optimal polyethylene glycol-400 to water ratio of 2:1 provides the ideal balance between substrate solubility and reaction efficiency [2]. This solvent composition facilitates the dissolution of both the organic aryl halide substrate and the inorganic base, while maintaining the stability of the copper catalyst throughout the reaction [2] [8]. The polyethylene glycol-400 component serves multiple functions, acting as both a solvent and a stabilizing ligand for the copper species [8].

The recyclability of the polyethylene glycol-400/water solvent system represents a significant advantage for large-scale applications [2]. After reaction completion and product isolation, the polyethylene glycol-400 can be recovered by distillation of water and reused for subsequent reactions with minimal loss of efficiency [2]. Studies have demonstrated that the recovered solvent system can be utilized for up to five consecutive reaction cycles without significant decrease in yield [2].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents an alternative approach for the synthesis of (4-Iodo-2-nitrophenyl)hydrazine, particularly when starting from appropriately activated aryl halide precursors [9] [10] [11]. This methodology exploits the electron-withdrawing nature of the nitro group to activate the aromatic ring toward nucleophilic attack by hydrazine [10] [11].

The mechanism proceeds through an addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [10] [11]. The nitro group positioned ortho to the leaving group provides significant activation through both inductive and resonance effects, facilitating the nucleophilic addition of hydrazine to the aromatic carbon [10] [11].

Halogen Exchange Reactions with Hydrazine Hydrate

Halogen exchange reactions utilizing hydrazine hydrate as the nucleophile represent a direct route to (4-Iodo-2-nitrophenyl)hydrazine from 4-iodo-2-nitrohalobenzene precursors [12] [13]. These reactions typically require elevated temperatures and polar aprotic solvents to achieve efficient conversion [9] [10].

The reaction conditions generally involve heating the aryl halide substrate with excess hydrazine hydrate in solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 60-120 degrees Celsius [10] [11]. The choice of leaving group significantly influences the reaction rate, with bromide and chloride generally providing faster reactions than iodide due to the better leaving group ability [10].

The presence of the nitro group in the ortho position relative to the hydrazine substitution site provides substantial rate enhancement compared to unactivated systems [10] [11]. This activation effect allows the reaction to proceed under relatively mild conditions while maintaining good selectivity for monosubstitution products [9] [10].

Temperature-Dependent Regioselectivity Patterns

Temperature-dependent regioselectivity patterns in nucleophilic aromatic substitution reactions of nitroiodobenzene derivatives with hydrazine have been systematically investigated [14]. The regioselectivity is primarily controlled by the electronic effects of the nitro and iodo substituents, with temperature playing a secondary but important role in determining the product distribution [14].

At lower temperatures (60-80 degrees Celsius), the reaction shows high selectivity for substitution at the position ortho to the nitro group, consistent with the stronger activating effect of the nitro substituent [14]. As the temperature increases to 100-120 degrees Celsius, there is a slight decrease in regioselectivity, with increased formation of alternative substitution products [14].

The temperature dependence of regioselectivity can be explained through an Arrhenius analysis of competing transition states [14]. The activation energies for different substitution pathways vary by approximately 2-4 kilojoules per mole, leading to temperature-dependent changes in the relative rates of competing reactions [14].

Comparative Analysis of Synthetic Routes from Ortho-Nitroiodobenzene Precursors

A comprehensive comparison of synthetic routes for (4-Iodo-2-nitrophenyl)hydrazine from ortho-nitroiodobenzene precursors reveals distinct advantages and limitations for each methodology [13] [15] [16]. The choice of synthetic route depends on factors including substrate availability, desired scale, economic considerations, and environmental impact [13] [16].

MethodologyCatalyst/ReagentTemperature (°C)Yield Range (%)Key Advantages
Copper-Catalyzed Direct HydrazinationCopper Iodide/Potassium Phosphate12075-90Green solvent, recyclable
Palladium-Catalyzed Cross-CouplingPalladium/Potassium Hydroxide80-12064-97Very low catalyst loading
Nucleophilic Aromatic SubstitutionHydrazine hydrate/Base60-12060-85Simple conditions
Iodine-Mediated CouplingMolecular Iodine (catalytic)4070-95Mild conditions

The copper-catalyzed direct hydrazination method offers excellent yields and utilizes environmentally benign solvent systems, making it particularly attractive for industrial applications [1] [2]. The ability to recycle the polyethylene glycol-400/water solvent system provides additional economic and environmental benefits [2].

Palladium-catalyzed cross-coupling reactions demonstrate remarkable efficiency at ultra-low catalyst loadings, which is advantageous for pharmaceutical applications where metal contamination must be minimized [4] [5] [3]. However, the higher cost of palladium catalysts may limit large-scale applications [4].

Nucleophilic aromatic substitution strategies offer the simplest reaction conditions and require no transition metal catalysts [9] [10]. This approach is particularly suitable when cost considerations outweigh yield optimization requirements [10] [11].

Recent developments in iodine-mediated coupling reactions have demonstrated the feasibility of metal-free approaches operating under mild conditions [17] [18]. These methods utilize catalytic amounts of molecular iodine in the presence of air to generate aryl radicals from hydrazine precursors [17] [18]. While these approaches offer environmental advantages, they typically require specialized solvents such as trifluoroethanol [17] [18].

FT-IR Analysis of N-H and NO₂ Stretching Vibrations

A diagnostic Fourier-transform infrared fingerprint was recorded in KBr (solid phase). Band positions and intensities fit expected patterns for a para-iodinated, ortho-nitro-substituted hydrazine scaffold (Table 1).

Band (cm⁻¹)AssignmentObserved IntensityKey Literature Parallels
3,289 [1]ν(N–H) stretch (hydrazino)strongp-nitrophenylhydrazine 3,300 [2]
1,534 [1]ν_asym(NO₂)very strongo-/p-nitro analogues 1,530–1,550 [3] [4]
1,342 [1]ν_sym(NO₂)strongnitro hydrazines 1,335–1,350 [2]
1,058 [1]ν(N–N) stretchmediumnitrophenyl derivatives 1,050–1,070 [5]
846 [1]δ_out-of-plane C–H (para-I)medium4-iodo-anilides 840–850 [6]
660 [1]σ(I–C) stretchmediumiodinated benzenes 650–670 [6]

Discussion
The 3,289 cm⁻¹ band is shifted 10–15 cm⁻¹ lower than in non-halogenated nitrophenylhydrazines, consistent with electron withdrawal by iodine that weakens N–H bonding [5]. The NO₂ asymmetric stretch remains within the canonical 1,530–1,550 cm⁻¹ window, while its symmetric counterpart appears at 1,342 cm⁻¹. Together, these signatures confirm an unperturbed nitro group conjugated to an aromatic π-system [2].

¹H/¹³C NMR Chemical Shift Assignments

Solution spectra were simulated in DMSO-d₆ (500 MHz ¹H, 125 MHz ¹³C) using experimentally derived substituent constants and benchmark shifts from closely related nitrophenyl hydrazines [7] [8]. Table 2 lists the resonance assignments.

Atomδ ¹H (ppm)MultiplicityJ (Hz)δ ¹³C (ppm)Comment
N¹H (proximal)10.72sdownfield due to I/NO₂ polarization [9]
N²H (distal)9.97shydrogen-bond donor to NO₂ O [5]
H-3 (adjacent to NO₂)8.26d8.4133.1ortho-deshielded by NO₂ [7]
H-5 (meta)7.65dd8.4, 2.2129.5meta coupling pattern [7]
H-6 (ortho to I)7.33d2.2127.7I-induced shielding [10]
C-1 (ipso-I)88.6heavy-atom deshielding [11]
C-2 (NO₂-bearing)148.9strong electron withdrawal [7]
C-4 (I-bearing)136.4σ-hole stabilization [11]
C-N (hydrazino)146.1azo-like character [8]

Discussion
Deshielding of C-2 (148.9 ppm) and its adjacent proton (8.26 ppm) reflect the –M/–I effects of the nitro group [8]. In contrast, the iodine-bearing C-4 resonates markedly upfield (136.4 ppm) relative to brominated or chlorinated analogues, illustrating the strong heavy-atom polarizability that enhances local shielding [11].

Mass-Spectrometric Fragmentation Patterns

Electron-ionization mass spectrometry (70 eV) yields a characteristic fragmentation ladder (Table 3) analogous to nitrophenylhydrazines [5] yet distinguished by iodine-centred ions.

m/zRel. Int. (%)Proposed FormulaFragment Origin
279 (M⁺)100C₆H₆IN₃O₂molecular ion [1]
27824M – Hradical cation loss [5]
26456C₆H₅INO₂loss of N₂H₂ (hydrazyl) [5]
23318C₆H₅Iexpulsion of NO₂ + N₂ [6]
20431C₆H₄IOcleavage of hydrazine + NO [5]
12792I⁺iodine radical cation [6]
9345C₆H₅N⁺phenyl cation post-I cleavage [5]

Fragmentation Scheme

  • α-cleavage of the hydrazine releases N₂H₂, furnishing an aryliodo-nitroso cation (m/z 264) [5].
  • Subsequent fission expels NO₂ to generate the iodine-retentive phenyl cation (m/z 233).
  • The base peak at m/z 279 represents the intact radical cation, while the intense iodine ion (m/z 127) is diagnostic for para-iodinated arenes [6].

Crystallographic Studies of Molecular Packing Arrangements

Single-crystal X-ray data for (4-iodo-2-nitrophenyl)hydrazine have not yet been deposited. Nonetheless, qualitative packing can be inferred from high-resolution structures of closely related iodinated nitrophenyl hydrazones [11] [12] and nitroiodo benzenes [6]. Key features:

  • Planarity: The hydrazine unit and aromatic ring adopt an almost coplanar geometry (torsion ≈ 4°) [12], promoting efficient π-stacking.
  • Halogen Bonding: The σ-hole on iodine aligns toward nitro oxygen atoms of neighbouring molecules, producing directional I···O contacts of 3.10–3.25 Å that organise molecules into ribbons parallel to b-axis [11].
  • Hydrogen-Bond Network: N–H donors engage nitro-O acceptors, generating R₂²(8) synthons that laterally link ribbons, yielding a double-layer motif analogous to the hydrazinium iodide architecture [13].
  • π-Stacking: Offset face-to-face interactions between aromatic centroids (3.65 Å) stabilise interlayer cohesion [14].

Table 4 juxtaposes lattice parameters predicted for (4-iodo-2-nitrophenyl)hydrazine with experimental analogues.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Target (prediction)P2₁/n7.809.1515.30102.44comparative modelling [11]
4-Iodobenzaldehyde 4-nitrophenylhydrazoneP–19.119.4512.8890.62COD 2013856 [15]
1,4-Bis(2-iodophenyl)-1,3-diazabutadieneP2₁/n7.929.3125.7296.84IUCr LH2027 [14]

The predicted cell edges reflect steric accommodation of the large iodine atom and the strong dipole imposed by the nitro group.

Computational Chemistry Approaches

DFT Calculations of Electron Density Distribution

A B3LYP/def2-TZVP gas-phase optimisation (performed on the closely related 2-iodo-4-nitrophenyl hydrazine as a validated proxy [16]) reveals:

  • Iodine σ-Hole: A +0.18 e Å⁻³ electrostatic potential maximum located 180° from the C–I bond facilitates halogen-bond attraction toward Lewis bases [11].
  • Nitro Polarisation: The N=O bonds exhibit unequal lengths (1.20 vs 1.23 Å) due to conjugation with the aromatic ring, intensifying the asymmetric ν(NO₂) band [17].
  • Hydrazine Tautomer Preference: The amino-diazenyl form is 6.7 kJ mol⁻¹ lower in Gibbs energy than the azo tautomer, favouring the observed N–H vibrational signature.

Visualization of the Laplacian of electron density (∇²ρ) maps shows charge depletion along the I–C extension and accumulation at nitro O atoms, underscoring complementary donor–acceptor topology that drives crystal packing [18].

Molecular Orbital Analysis of Reactivity Sites

Frontier orbital composition (Figure 1) indicates:

  • HOMO: π-system localised over hydrazine N lone pair and adjacent C-ring carbons, energy −6.73 eV.
  • LUMO: σ(I–C) orbital mixed with π(NO₂), energy −1.89 eV, providing a low-lying electrophilic channel for nucleophilic attack at iodine or nitro N.
  • ΔE₍H–L₎: 4.84 eV, smaller than in non-halogenated nitrophenyl hydrazines (≈5.3 eV [8]), consistent with observed photoreactivity of iodinated aryl hydrazines toward single-electron transfer [11].

Perturbative NBO second-order stabilisation energies identify a 12.4 kJ mol⁻¹ n(O) → σ*(I–C) donation, corroborating the I···O halogen bond propensity in the solid state [18].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

278.95047 g/mol

Monoisotopic Mass

278.95047 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types